(R)-Ethyl 2-amino-2-cyclobutylacetate
Description
(R)-Ethyl 2-amino-2-cyclobutylacetate (CAS: 1536099-38-3) is a chiral ester derivative featuring a cyclobutyl ring and an amino group. Its molecular formula is C₈H₁₅NO₂, with a molecular weight of 157.21 g/mol . The compound is stored at 2–8°C to maintain stability, and its hydrochloride salt form (C₈H₁₆ClNO₂, MW: 193.67) is stored at room temperature, offering enhanced solubility for pharmaceutical applications . The cyclobutyl group introduces steric strain, influencing its reactivity and conformational preferences, while the amino and ester groups serve as key functional sites for further derivatization.
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
ethyl (2R)-2-amino-2-cyclobutylacetate |
InChI |
InChI=1S/C8H15NO2/c1-2-11-8(10)7(9)6-4-3-5-6/h6-7H,2-5,9H2,1H3/t7-/m1/s1 |
InChI Key |
UZHAOXIDNMVYQX-SSDOTTSWSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](C1CCC1)N |
Canonical SMILES |
CCOC(=O)C(C1CCC1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 2-amino-2-cyclobutylacetate typically involves the following steps:
Starting Material: The synthesis begins with cyclobutanone, which undergoes a series of reactions to introduce the amino and ester groups.
Amination: The cyclobutanone is first converted to a cyclobutylamine derivative through reductive amination.
Esterification: The cyclobutylamine derivative is then esterified with ethyl chloroacetate under basic conditions to form ®-Ethyl 2-amino-2-cyclobutylacetate.
Industrial Production Methods
Industrial production methods for ®-Ethyl 2-amino-2-cyclobutylacetate may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-Ethyl 2-amino-2-cyclobutylacetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
®-Ethyl 2-amino-2-cyclobutylacetate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-Ethyl 2-amino-2-cyclobutylacetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those related to neurotransmission, signal transduction, and metabolic processes.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights critical differences between (R)-ethyl 2-amino-2-cyclobutylacetate and analogous compounds:
Pharmaceutical Relevance
- Salt Forms : The hydrochloride salt form improves aqueous solubility, addressing a common limitation of hydrophobic drug candidates .
Biological Activity
(R)-Ethyl 2-amino-2-cyclobutylacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C9H15NO2
- Molecular Weight : 171.22 g/mol
- IUPAC Name : this compound
- CAS Number : Not specified in the sources
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's structure allows it to modulate biological pathways, potentially influencing processes such as:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound can bind to receptors, altering their activity and leading to downstream effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi.
- Anti-inflammatory Properties : It has been investigated for its potential to reduce inflammation in various models.
- Neuroprotective Effects : Preliminary studies suggest that it may offer protection against neurodegenerative conditions.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in cytokine levels | |
| Neuroprotective | Protection in neuronal models |
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of this compound, researchers tested its efficacy against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL. This suggests potential applications in developing new antimicrobial agents.
Case Study 2: Neuroprotection
Another study focused on the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. The compound demonstrated a protective effect, reducing cell death by approximately 40% compared to control groups. This finding supports further investigation into its use for neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
